molecular formula C3H2ClF4I B1469639 1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane CAS No. 1379321-83-1

1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane

Cat. No.: B1469639
CAS No.: 1379321-83-1
M. Wt: 276.4 g/mol
InChI Key: IDSGEQCLNGLDQB-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane is a useful research compound. Its molecular formula is C3H2ClF4I and its molecular weight is 276.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-chloro-1,1,2,2-tetrafluoro-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF4I/c4-3(7,8)2(5,6)1-9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSGEQCLNGLDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane (CAS Number: 1379321-83-1) is a halogenated organic compound with significant biological activity due to its unique chemical structure. This article explores its biochemical properties, cellular effects, molecular mechanisms, dosage effects in animal models, and metabolic pathways, supported by relevant data tables and case studies.

The biochemical properties of 1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane are largely influenced by its fluorinated and iodinated structure. The presence of fluorine atoms allows for strong hydrogen bonding with amino acid residues in proteins, which can alter their conformation and activity. Moreover, the iodine atom can participate in halogen bonding, enhancing interactions with various biomolecules.

PropertyDescription
Molecular FormulaC3ClF4I
CAS Number1379321-83-1
Interaction TypesHydrogen bonding, halogen bonding
Enzyme InteractionInhibition or activation depending on context

Cellular Effects

Research indicates that 1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane can significantly influence cellular processes. It modulates cell signaling pathways and gene expression, which can lead to alterations in metabolic activities. The specific effects depend on the cell type and concentration of the compound used.

Case Study: Cellular Response to Varying Concentrations

In a study examining the effects of varying concentrations of 1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane on liver cells:

  • Low Concentration (0.01 mM) : Minimal effect on cell viability.
  • Moderate Concentration (0.1 mM) : Increased expression of stress response genes.
  • High Concentration (1 mM) : Induced apoptosis and significant metabolic disruption.

The molecular mechanism of action involves binding to specific sites on enzymes and proteins. The fluorine atoms stabilize or destabilize protein structures through hydrogen bonds. The iodine atom's involvement in halogen bonding further influences these interactions.

Table 2: Molecular Interaction Summary

Interaction TypeEffect on Biomolecule
Hydrogen BondingStabilization/Destabilization
Halogen BondingEnhanced binding affinity

Dosage Effects in Animal Models

Animal studies have shown that the biological effects of 1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane vary with dosage:

  • Low Doses : Generally safe with negligible effects.
  • Moderate Doses : Observed enzyme inhibition and altered gene expression.
  • High Doses : Significant tissue damage and organ dysfunction reported .

Table 3: Dosage Response in Animal Studies

Dose (mg/kg)Observed Effects
0 - 100No adverse effects
100 - 500Enzyme activity modulation
>500Tissue damage and organ dysfunction

Metabolic Pathways

The metabolism of 1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane primarily involves cytochrome P450 enzymes. These enzymes convert the compound into reactive intermediates that can interact with cellular components and affect metabolic flux.

Key Metabolic Pathways Involved

  • Cytochrome P450 Metabolism : Converts the compound into various metabolites.
  • Reactive Intermediate Formation : Can lead to oxidative stress within cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane
Reactant of Route 2
1-Chloro-3-iodo-1,1,2,2-tetrafluoropropane

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